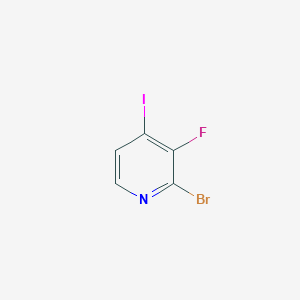

2-Bromo-3-fluoro-4-iodopiridina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

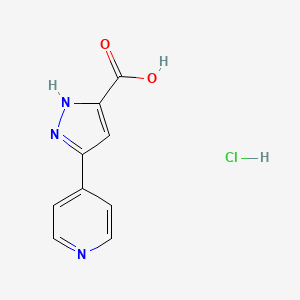

2-Bromo-3-fluoro-4-iodopyridine is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. It is particularly valuable in the construction of complex molecules due to the presence of multiple reactive sites which can undergo various chemical transformations. The compound's halogen atoms make it amenable to a range of cross-coupling reactions, enabling the introduction of diverse substituents into the pyridine ring.

Synthesis Analysis

The synthesis of halogenated pyridines, such as 2-bromo-3-fluoro-4-iodopyridine, often involves halogen dance reactions, as demonstrated in the synthesis of related compounds . These reactions allow for the regioselective introduction of halogens onto the pyridine ring. Additionally, cross-coupling reactions, such as those catalyzed by palladium, are frequently employed to introduce various substituents onto the halogenated pyridine core . For instance, the Sonogashira cross-coupling is a pivotal step in the synthesis of complex fluorophores that incorporate pyridine units .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the arrangement of substituents around the pyridine ring, which can influence the compound's reactivity and physical properties. For example, the solid-state structure of a terpyridine-diphenylacetylene hybrid fluorophore shows a trans arrangement of pyridine nitrogen atoms, which is crucial for its photophysical properties . Density functional theory calculations can provide insights into the electronic structure of such molecules, helping to rationalize their fluorescence behavior .

Chemical Reactions Analysis

Halogenated pyridines participate in a variety of chemical reactions. The presence of bromo, fluoro, and iodo substituents on the pyridine ring allows for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions 9. These reactions can be controlled to selectively replace specific halogens with other functional groups, such as amines or thioethers, which can then be further elaborated into more complex structures 9. Additionally, the halogen atoms can be used in cross-coupling reactions to create biaryl structures or to introduce additional aromatic rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-3-fluoro-4-iodopyridine are influenced by the electronic effects of the halogen substituents. These effects can impact the compound's boiling point, melting point, solubility, and stability. The vibrational spectra of related halogenated pyridines have been studied using density functional methods, providing information on the molecular vibrations and the influence of substituents on the pyridine ring10. The presence of halogens can also affect the compound's reactivity in various organic reactions, such as cross-coupling and SNAr reactions 9.

Aplicaciones Científicas De Investigación

Química Medicinal y Desarrollo de Fármacos

- Síntesis de β-Carbolina: 2-Bromo-3-fluoro-4-iodopiridina sirve como un bloque de construcción crucial para la síntesis de derivados de β-carbolina. Estos compuestos exhiben diversas actividades biológicas, incluidas propiedades anticancerígenas . Los investigadores los utilizan para explorar nuevos candidatos a fármacos e investigar sus mecanismos de acción.

Agroquímicos y Protección de Cultivos

En resumen, this compound juega un papel fundamental en diversas iniciativas científicas, desde el descubrimiento de fármacos hasta la ciencia de los materiales. Su combinación única de halógenos abre vías interesantes para la innovación y la exploración. Si tiene alguna otra pregunta o necesita detalles adicionales, ¡no dude en preguntar! 😊

Safety and Hazards

2-Bromo-3-fluoro-4-iodopyridine can cause severe skin burns and eye damage. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

2-bromo-3-fluoro-4-iodopyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-5-4(7)3(8)1-2-9-5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDJPMAKMNDEDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2531650.png)

![2-(2-(Diethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531651.png)

![N-(tert-butyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531661.png)

![1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2531668.png)